

Domatinostat (4SC-202): A Technical Guide to Preclinical Pharmacology

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Compound of Interest

Compound Name: Domatinostat

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This document provides an in-depth overview of the preclinical pharmacology of **Domatinostat** (4SC-202), a novel, orally bioavailable small molecule inhibitor. **Domatinostat** is distinguished by its unique mechanism of action, targeting key epigenetic regulators involved in cancer progression. This guide synthesizes available preclinical data, detailing its mechanism, in vitro and in vivo activity, and the experimental protocols used for its evaluation.

Mechanism of Action

Domatinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription.[2] Upregulation of HDACs is a common feature in many cancers, contributing to the silencing of tumor suppressor genes.[2][3]

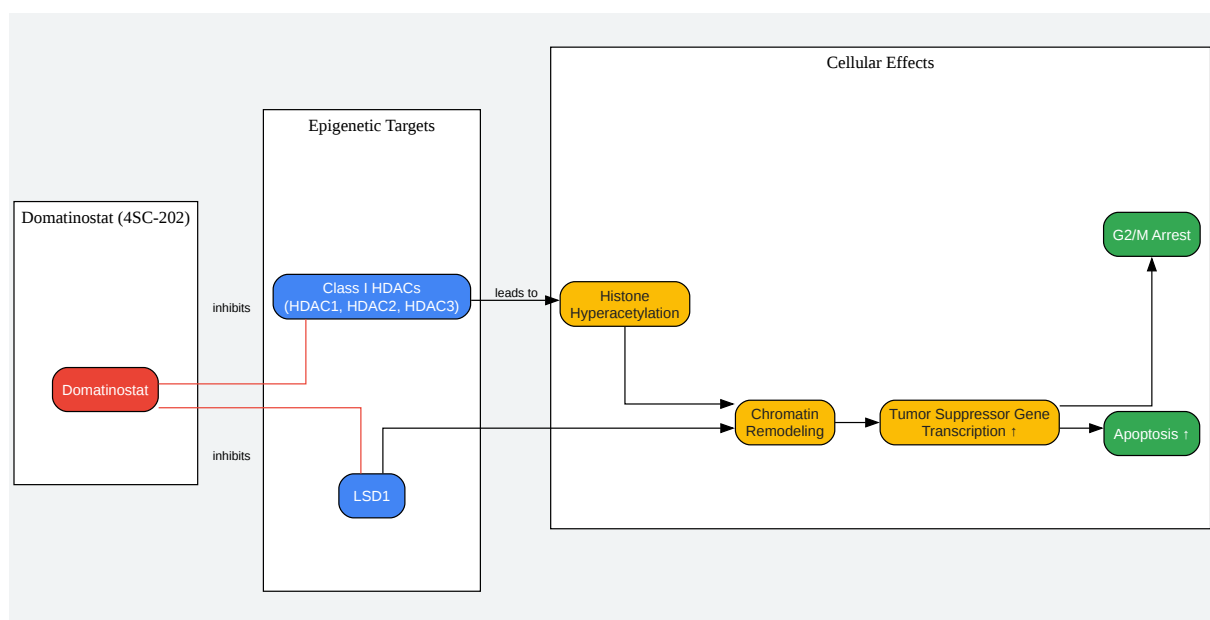
In addition to its HDAC inhibitory activity, **Domatinostat** also targets Lysine-specific demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][4][5] This dual inhibitory profile allows **Domatinostat** to modulate the epigenetic landscape through multiple pathways.

By inhibiting class I HDACs, **Domatinostat** leads to the accumulation of acetylated histones.[2] This results in a more open chromatin structure (euchromatin), facilitating the transcription of

previously silenced tumor suppressor genes.[2] The downstream consequences of this epigenetic reprogramming include:

- Induction of p21, leading to cell cycle arrest.[1]
- Activation of apoptosis through both p53-dependent and -independent pathways, often involving the upregulation of pro-apoptotic proteins like BAX.[6][7]
- Inhibition of tumor cell proliferation.[2]
- Interference with mitotic spindle formation, causing a G2/M cell cycle arrest.[1][8]

The inhibition of LSD1 further contributes to its anti-tumor effects, particularly in cancers where LSD1 is overexpressed.[4][5]



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Caption: Mechanism of action for **Domatinostat** (4SC-202).

In Vitro Pharmacology

Enzymatic Inhibition

Domatinostat demonstrates potent and selective inhibition of class I HDAC enzymes in cell-free assays. The half-maximal inhibitory concentrations (IC₅₀) highlight its specificity for HDACs 1, 2, and 3 over other HDAC classes.[\[1\]](#)[\[9\]](#)

Target	IC ₅₀ (μM)
HDAC1	1.20
HDAC2	1.12
HDAC3	0.57
HDAC5	11.3
HDAC11	9.7
LSD1	Activity confirmed

Table 1: **Domatinostat** IC₅₀ values against HDAC isoforms and LSD1. Data sourced from multiple cell-free assays.[\[1\]](#)

Anti-proliferative and Cytotoxic Activity

Domatinostat exhibits broad anti-proliferative activity across a diverse range of human cancer cell lines.[\[1\]](#) It has shown particular efficacy in hematological malignancies, colorectal cancer, urothelial carcinoma, glioblastoma, and atypical teratoid/rhabdoid tumors (ATRT).[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[10\]](#) Notably, the cytotoxic effects of **Domatinostat** are significantly more pronounced in cancer cells compared to non-cancerous cell lines.[\[4\]](#)[\[6\]](#)

Cell Line	Cancer Type	IC50 (μM)
MyLa	Cutaneous T-Cell Lymphoma (CTCL)	0.190
CRL-2105	CTCL	0.170
CRL-8294	CTCL	0.260
VM-CUB1	Urothelial Carcinoma (UC)	~0.15
UM-UC-3	Urothelial Carcinoma (UC)	~0.51
Mean	Various Human Cancer Cell Lines	~0.7

Table 2: Anti-proliferative activity of **Domatinostat** in various human cancer cell lines after 72-hour incubation.[\[1\]](#)[\[11\]](#)

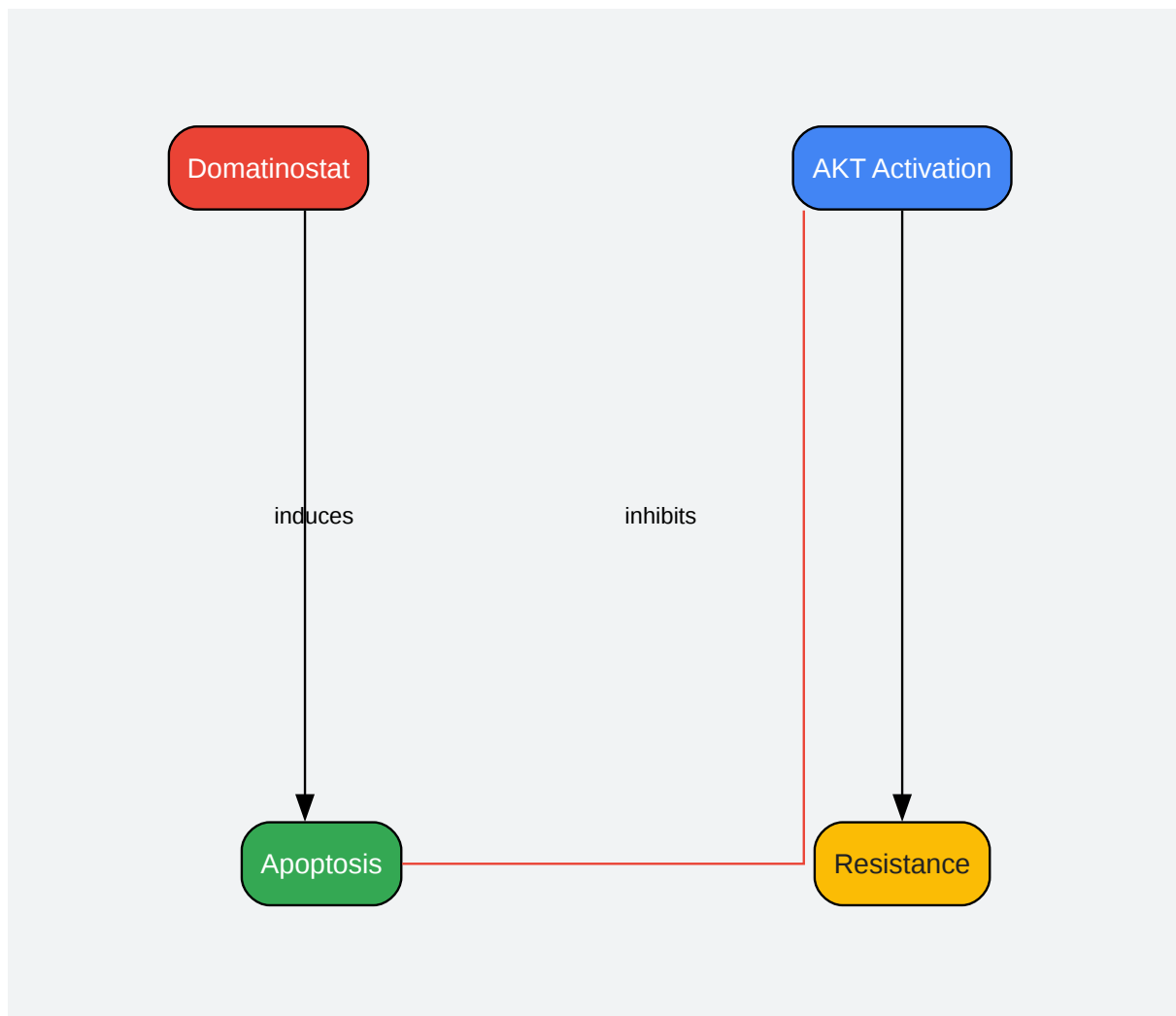
Effects on Cell Cycle and Apoptosis

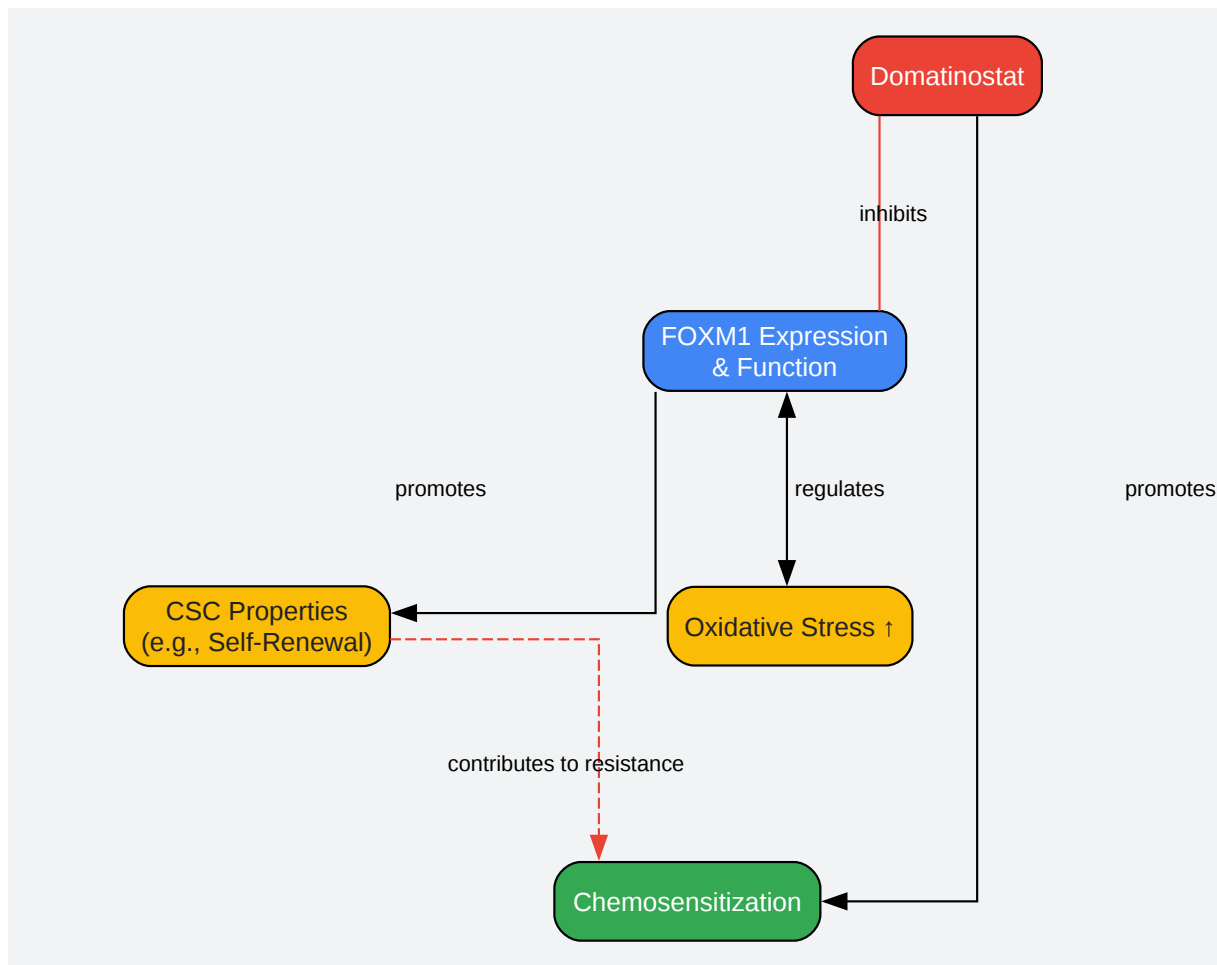
A key mechanism of **Domatinostat**'s anti-tumor activity is the induction of G2/M phase cell cycle arrest.[\[1\]](#)[\[6\]](#) This is often accompanied by the disruption of normal mitotic spindle formation, leading to collapsed spindles and multiple nucleation centers.[\[1\]](#)[\[8\]](#) Following cell cycle arrest, **Domatinostat** potently induces apoptosis, as evidenced by caspase activation and PARP cleavage.[\[6\]](#)[\[7\]](#)[\[9\]](#) In colorectal cancer cells, the cytotoxic effects of **Domatinostat** were significantly reduced by caspase inhibitors, confirming apoptosis as a primary mode of cell death.[\[6\]](#)

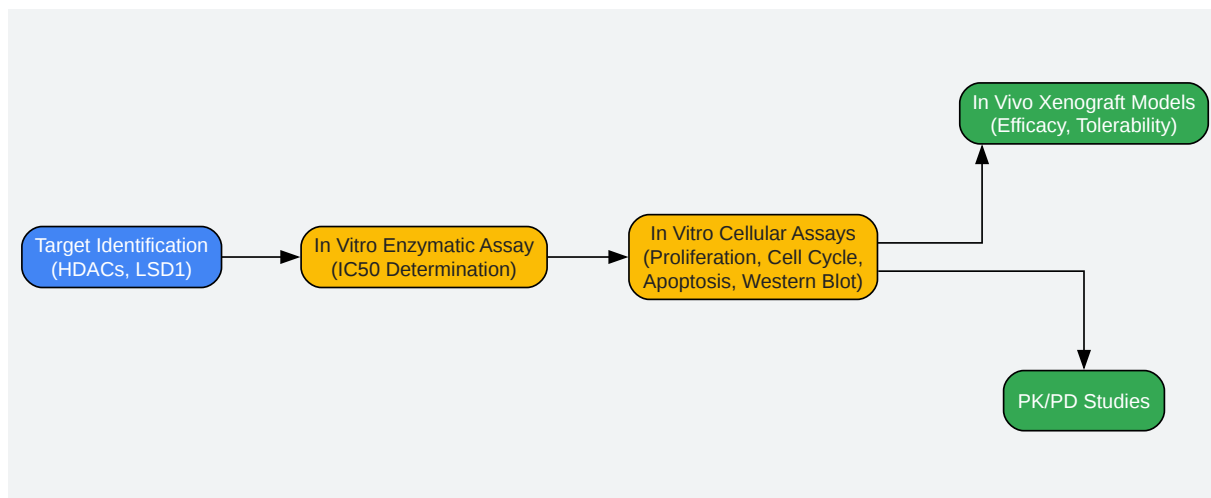
Modulation of Signaling Pathways

Preclinical studies have identified signaling pathways that influence sensitivity to **Domatinostat**.

- **AKT Pathway:** In colorectal cancer models, activation of the AKT signaling pathway was identified as a potential resistance mechanism.[\[6\]](#)[\[9\]](#) Inhibition of AKT, either through small molecule inhibitors (perifosine, MK-2206) or shRNA knockdown, dramatically potentiated the cytotoxic effects of **Domatinostat**.[\[6\]](#) Conversely, expression of a constitutively active form of AKT1 conferred resistance.[\[6\]](#)[\[9\]](#)







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